2-fluoroaniline Hydrochloride
Overview
Description
2-Fluoroaniline Hydrochloride is an organic compound with the molecular formula C6H6FN·HCl. It is a derivative of aniline where a fluorine atom is substituted at the ortho position of the benzene ring. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluoroaniline Hydrochloride can be synthesized through several methods:
Nitration and Reduction: The nitration of fluorobenzene followed by reduction of the nitro group to an amino group.
Direct Fluorination: Direct fluorination of aniline using fluorinating agents such as Selectfluor.
Halogen Exchange: Halogen exchange reactions where a halogenated aniline undergoes substitution with a fluorine source.
Industrial Production Methods: Industrial production typically involves the nitration of fluorobenzene followed by catalytic hydrogenation to yield 2-fluoroaniline. The hydrochloride salt is then formed by reacting 2-fluoroaniline with hydrochloric acid .
Chemical Reactions Analysis
2-Fluoroaniline Hydrochloride undergoes various chemical reactions:
Oxidation: It can be oxidized to form fluoro-nitrobenzene derivatives.
Reduction: Reduction reactions can yield fluoroaniline derivatives with different substituents.
Substitution: It undergoes nucleophilic substitution reactions, particularly with halogenated compounds.
Coupling Reactions: It participates in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide.
Coupling: Palladium catalysts and boronic acids.
Major Products:
Oxidation: Fluoro-nitrobenzene derivatives.
Reduction: Fluoroaniline derivatives.
Substitution: Various halogenated aniline derivatives.
Coupling: Biaryl compounds.
Scientific Research Applications
2-Fluoroaniline Hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of fluorinated aromatic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of dyes, agrochemicals, and polymers.
Mechanism of Action
The mechanism of action of 2-Fluoroaniline Hydrochloride involves its interaction with biological molecules through hydrogen bonding and hydrophobic interactions. It is metabolized primarily by 4-hydroxylation, leading to the formation of p-benzoquinonimine, which exerts nephrotoxic effects .
Comparison with Similar Compounds
4-Fluoroaniline: Similar structure but with the fluorine atom at the para position.
2-Chloroaniline: Chlorine atom instead of fluorine at the ortho position.
2,4-Difluoroaniline: Two fluorine atoms at the ortho and para positions.
Uniqueness: 2-Fluoroaniline Hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs. The ortho-fluorine substitution influences its electronic properties and steric effects, making it valuable in various synthetic applications .
Properties
IUPAC Name |
2-fluoroaniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN.ClH/c7-5-3-1-2-4-6(5)8;/h1-4H,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBRUGFOHGDYRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40574073 | |
Record name | 2-Fluoroaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40574073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51085-49-5 | |
Record name | Benzenamine, 2-fluoro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51085-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoroaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40574073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenamine, 2-fluoro-, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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